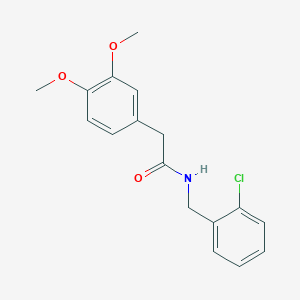

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

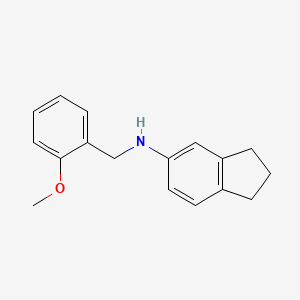

Synthesis Analysis

The synthesis of N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)acetamide-like compounds involves multi-step organic reactions, starting with the acylation of amines and followed by the introduction of chloro and methoxy groups to the phenyl ring. A common approach for synthesizing similar compounds includes the reaction of appropriate phenylacetic acids with chlorobenzyl amines in the presence of activating agents and catalysts under controlled conditions (Sharma et al., 2018).

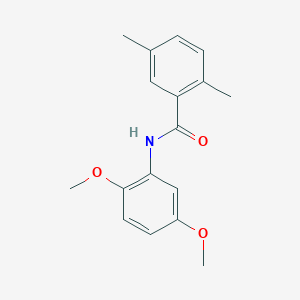

Molecular Structure Analysis

Compounds similar to N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)acetamide exhibit complex molecular structures characterized by specific geometric and electronic configurations. Crystallographic studies reveal that these molecules often crystallize in various space groups, with the presence of intermolecular hydrogen bonds contributing to their stability and conformation. For example, related compounds have been found to crystallize in the orthorhombic crystal system, demonstrating the significance of N—H⋯O hydrogen bonding in their structure (Gowda et al., 2007).

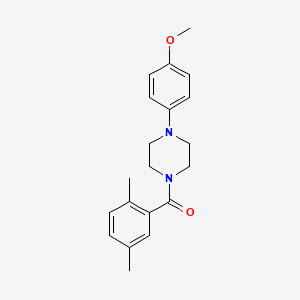

Chemical Reactions and Properties

The chemical reactivity of N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)acetamide and its analogs can be attributed to the functional groups present in their structure. The acetamide group, in particular, is reactive towards hydrolysis under both acidic and basic conditions, transforming into the corresponding acid and amine. The chloro and methoxy groups influence the electron density on the phenyl ring, affecting its reactivity towards electrophilic and nucleophilic substitution reactions.

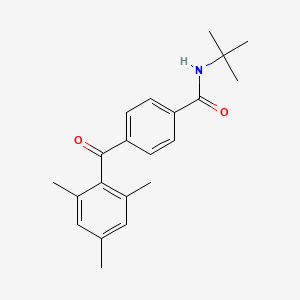

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form are crucial for understanding the behavior of chemical compounds. While specific data for N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)acetamide is not available, analogs with similar structures exhibit defined melting points and solubility profiles depending on their molecular makeup and the polarity of the solvents used. These properties are essential for applications in material science and pharmaceutical formulation.

Chemical Properties Analysis

The chemical properties of N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)acetamide-like compounds are largely determined by their functional groups. The acetamide moiety offers sites for nucleophilic attack, while the chloro and methoxy groups modulate the compound's electronic properties and reactivity patterns. Studies on related compounds have shown that these modifications can significantly impact their pharmacological activities and interactions with biological targets (Jansukra et al., 2021).

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-21-15-8-7-12(9-16(15)22-2)10-17(20)19-11-13-5-3-4-6-14(13)18/h3-9H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQOZJZJGRXEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)

![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)

![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)

![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)